molecular formula C21H26N2O7 B565473 Nimodipine-d7

Nimodipine-d7

Cat. No.: B565473
M. Wt: 425.5 g/mol
InChI Key: UIAGMCDKSXEBJQ-QLWPOVNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimodipine-d7 is a deuterium-labeled isotopologue of Nimodipine, a dihydropyridine calcium channel blocker. The parent compound, Nimodipine (C₂₁H₂₆N₂O₇), is clinically used to manage cerebrovascular disorders, such as subarachnoid hemorrhage-induced vasospasm, due to its selective cerebral vasodilatory effects . This compound replaces seven hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimodipine-d7 involves the incorporation of deuterium atoms into the nimodipine molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated starting materials and careful control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of high-quality this compound for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

Nimodipine-d7, like nimodipine, undergoes various chemical reactions, including:

    Oxidation: Nimodipine can be oxidized under certain conditions, leading to the formation of oxidation products.

    Reduction: Reduction reactions can convert nimodipine to its reduced forms.

    Substitution: Nimodipine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nimodipine can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Introduction to Nimodipine-d7

This compound is a deuterium-labeled derivative of nimodipine, a calcium channel blocker primarily used in the clinical setting for the management of cerebral vasospasm following subarachnoid hemorrhage. The introduction of deuterated compounds, such as this compound, has opened avenues for enhanced pharmacokinetic studies and metabolic profiling, particularly in research settings. This article delves into the various scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacokinetic Studies

This compound is utilized as an internal standard in pharmacokinetic studies to quantify nimodipine levels in biological samples. The deuterium labeling allows for precise measurement using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for understanding the metabolism and bioavailability of nimodipine in various physiological conditions.

Table 1: Comparison of Analytical Methods Using this compound

MethodSensitivitySpecificityApplication
GC-MSHighHighQuantification of nimodipine metabolites
LC-MSVery HighModeratePharmacokinetic profiling

Neuroscience Research

This compound has been employed in neuroscience research to study its effects on cerebral blood flow and neuronal protection mechanisms. Studies have shown that nimodipine can prevent delayed cerebral ischemia by dilating cerebral vessels, which is critical in conditions like subarachnoid hemorrhage.

Case Study: Efficacy in Delayed Cerebral Ischemia

A randomized controlled trial investigated the efficacy of nimodipine combined with cilostazol against delayed cerebral ischemia. The trial aimed to measure outcomes such as the incidence of symptomatic vasospasm and functional neurological recovery. Results indicated a significant reduction in these outcomes when using the combination therapy compared to nimodipine alone .

Metabolic Profiling

The use of this compound allows researchers to trace metabolic pathways of nimodipine within the body. This application is particularly relevant in studies examining how different formulations or routes of administration affect drug metabolism and efficacy.

Table 2: Metabolic Pathways Analyzed with this compound

PathwayFindings
Hepatic MetabolismIdentified major metabolites post-administration
Blood-Brain Barrier PenetrationEnhanced understanding of central nervous system effects

Mechanism of Action

Nimodipine-d7, like nimodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction. Nimodipine exhibits greater effects on cerebral circulation compared to peripheral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Key Properties of Nimodipine-d7

  • Molecular Formula : C₂₁H₁₉D₇N₂O₇
  • CAS Number : 1246815-36-0
  • Purity : >98%
  • Applications : Analytical standards, tracer studies in cerebrovascular research .

Structural and Functional Analogues

This compound belongs to the dihydropyridine (DHP) class of calcium channel blockers. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparison of this compound with Analogues

Compound Deuterium Atoms Target Purity Clinical Data Primary Applications
This compound 7 L-type Ca²⁺ channel >98% No development reported Cerebrovascular research, analytical
Nimodipine 0 L-type Ca²⁺ channel >98.5% Approved for clinical use Subarachnoid hemorrhage, vasospasm
Nitrendipine 0 L-type Ca²⁺ channel >98% Antihypertensive use Hypertension research
Nifedipine-d6 6 L-type Ca²⁺ channel 99.32% No development reported Analytical standards
Nilvadipine-d4 4 L-type Ca²⁺ channel >98% No development reported Cardiovascular research

Pharmacological and Analytical Distinctions

Deuterated vs. Non-Deuterated Forms

  • Metabolic Stability: Deuterium labeling in this compound and Nifedipine-d6 reduces metabolic degradation rates, making them ideal for tracing drug metabolism .
  • Analytical Utility: this compound is used in HPLC and LC-MS to quantify Nimodipine in biological matrices, minimizing interference from endogenous compounds .

Clinical vs. Research Use

  • Nimodipine is clinically approved, whereas this compound is restricted to research due to regulatory and stability constraints (e.g., light sensitivity and short shelf life) .
  • Nitrendipine, a non-deuterated analogue, shares structural similarities but is primarily used in hypertension studies .

Potency and Selectivity

  • Nilvadipine-d4 exhibits higher potency (IC₅₀ = 0.1 nM) than this compound, though both target cerebrovascular pathways .

Challenges and Limitations

  • Regulatory Hurdles : Deuterated analogs face stringent storage and handling requirements (e.g., light sensitivity, short shelf life) .

Biological Activity

Nimodipine-d7 is a deuterated derivative of nimodipine, a well-established calcium channel blocker primarily used in the management of subarachnoid hemorrhage (SAH) and other vascular conditions. The incorporation of deuterium atoms enhances its utility in pharmacokinetic studies by providing a distinct profile for analytical techniques without altering its biological activity. This article explores the biological activity of this compound, its mechanism of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound retains the same chemical structure as nimodipine, with seven hydrogen atoms replaced by deuterium. This modification allows for precise tracking in biological systems while maintaining its role as a selective blocker of L-type calcium channels. The primary pharmacological effects of this compound include:

  • Calcium Channel Blockade : Inhibits the influx of calcium ions through voltage-gated L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Neurological Applications : Used in the treatment and prevention of cerebral vasospasm following SAH, which is critical for improving neurological outcomes.

Nimodipine acts preferentially on cerebral blood vessels due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively. By blocking calcium channels, it prevents vasoconstriction and promotes increased cerebral blood flow, which is essential during ischemic events such as SAH.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to nimodipine, including:

  • Absorption : Rapid absorption after oral administration with peak plasma concentrations typically reached within 1.5 hours.
  • Bioavailability : Approximately 13% due to significant first-pass metabolism.
  • Distribution : High volume of distribution, indicating extensive tissue binding.

Comparative Biological Activity

The biological activity of this compound can be compared with that of its parent compound, nimodipine. The following table summarizes key pharmacological characteristics:

PropertyNimodipineThis compound
Chemical StructureC17H19N3O6C17D7N3O6
Calcium Channel BlockadeYesYes
Preferred UseSAH and vasospasmResearch standard
Bioavailability~13%Similar
LipophilicityHighHigh

Case Studies and Research Findings

  • Efficacy in Subarachnoid Hemorrhage :
    A meta-analysis reviewed 13 randomized controlled trials involving 1,727 patients with aneurysmal SAH. The results indicated that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) compared to placebo . While specific data on this compound's efficacy is limited due to its use primarily as an internal standard, these findings underscore the relevance of nimodipine's mechanisms that are applicable to its deuterated form.
  • Adverse Effects :
    A case report highlighted instances of acute hypoxemia in patients treated with nimodipine for SAH, suggesting potential systemic effects . While direct evidence for this compound's adverse effects is not documented, understanding these risks is crucial for interpreting research findings involving both compounds.
  • Pharmacokinetic Studies :
    Studies utilizing deuterated compounds like this compound allow researchers to track drug metabolism and interactions more precisely. For instance, investigations into combined therapies (e.g., cilostazol-nimodipine) have been conducted to assess their efficacy in preventing delayed cerebral ischemia . Such studies could benefit from incorporating this compound as a standard for quantification.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways and characterization methods for Nimodipine-d7?

this compound, a deuterium-labeled analog of Nimodipine, is synthesized via isotopic substitution at seven hydrogen sites, typically using deuterated reagents in key reaction steps (e.g., H-D exchange under catalytic conditions). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation sites and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98%) . Researchers should also employ HPLC-UV to assess chemical purity and stability under storage conditions .

Q. How is this compound utilized as an internal standard in quantitative bioanalytical assays?

this compound is used to normalize data in LC-MS/MS workflows by compensating for matrix effects and instrument variability. Methodologically, researchers must:

  • Spike known concentrations into biological matrices (e.g., plasma, brain homogenates).
  • Validate linearity (R² > 0.99) across the expected concentration range.
  • Cross-check against non-deuterated Nimodipine to confirm no isotopic interference .

Q. What protocols ensure isotopic purity and stability of this compound in long-term studies?

  • Store aliquots at -80°C under inert gas (e.g., argon) to prevent deuterium loss via back-exchange.
  • Conduct periodic stability tests using LC-MS to monitor deuterium retention, especially under physiological pH and temperature conditions .

Advanced Research Questions

Q. How can researchers address variability in this compound pharmacokinetic (PK) data across different tissue compartments?

Variability often arises from tissue-specific differences in protein binding or metabolic enzyme expression . To mitigate:

  • Design compartmental PK models incorporating tissue-specific parameters (e.g., blood-brain barrier permeability).
  • Validate using microdialysis paired with LC-MS to measure free vs. bound drug fractions .

Q. What strategies resolve contradictions in tracer studies using this compound for cerebral blood flow analysis?

Discrepancies may stem from regional differences in blood-brain barrier integrity or non-specific binding . Researchers should:

  • Perform autoradiography with this compound to map binding sites.
  • Apply competitive binding assays using unlabeled Nimodipine to distinguish specific vs. non-specific interactions .

Q. Which statistical methods are optimal for analyzing dose-response data normalized with this compound?

Use mixed-effects models to account for inter-subject variability in tracer recovery. For small sample sizes, bootstrapping or Bayesian hierarchical models improve robustness. Report 95% credible intervals to quantify uncertainty .

Q. How to design reproducible experiments for studying this compound metabolism in cytochrome P450 (CYP) isoforms?

  • Standardize enzyme sources (e.g., recombinant CYP3A4 vs. human liver microsomes).
  • Include negative controls (deuterium-free media) to rule out solvent interference.
  • Publish raw chromatograms and kinetic parameters (Km, Vmax) to enable cross-lab validation .

Q. What are the best practices for integrating this compound into preclinical neuroprotection studies?

  • Align dosing regimens with FDA/ICH guidelines for isotope-labeled compounds, ensuring tracer amounts do not perturb physiological systems.
  • Use multimodal imaging (PET/MRI) to correlate tracer distribution with functional outcomes (e.g., infarct volume reduction in stroke models) .

Q. Key Methodological Considerations

  • Contradiction Analysis : When conflicting data emerge, apply root-cause frameworks (e.g., Fishbone diagrams) to isolate variables like sample preparation artifacts or instrument calibration drift .
  • Ethical Reporting : Disclose deuterium content and synthesis protocols to meet NIH guidelines for replicability .

Properties

IUPAC Name

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGMCDKSXEBJQ-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.